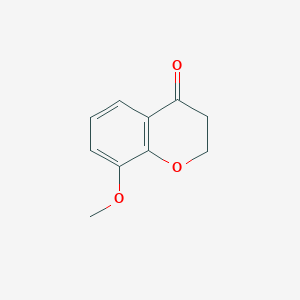

8-Methoxy-4-Chromanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYZLCMFSEJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482485 | |

| Record name | 8-Methoxy-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20351-79-5 | |

| Record name | 8-Methoxy-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 8 Methoxy 4 Chromanone

Synthetic Routes to 8-Methoxy-4-Chromanone and its Precursors

The synthesis of the chromanone framework is a pivotal process in organic chemistry, providing access to a class of compounds with significant biological and pharmaceutical relevance. Methodologies have evolved from classical cyclization reactions to modern catalytic strategies, enabling the efficient construction of these bicyclic systems.

The construction of the chroman-4-one scaffold can be achieved through several strategic approaches. A prevalent two-step method involves the Michael addition of phenols to α,β-unsaturated nitriles, such as acrylonitrile (B1666552), to form 3-aryloxypropanenitriles. These intermediates are then subjected to an intramolecular Houbene-Hoesch reaction, often using strong acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), to yield the desired 4-chromanones Current time information in Beirut, LB, LB..

Another classical and widely used approach is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids. This reaction is typically promoted by strong dehydrating acids like polyphosphoric acid (PPA), which serves as both a catalyst and a solvent ccsenet.orgresearchgate.net. Enhancements to these traditional methods include the use of other condensing agents such as liquid hydrogen fluoride, concentrated sulfuric acid, phosphorus pentoxide, and phosphorus oxychloride to effect cyclization nih.gov.

More recent advancements focus on cascade or tandem reactions. For instance, visible-light-mediated dual acylation of alkenes allows for the construction of 3-substituted chroman-4-ones through a radical tandem cyclization pathway researchgate.net. Similarly, AgNO₃-catalyzed cascade decarboxylation followed by oxidative cyclization of o-(allyloxy)arylaldehydes with α-oxocarboxylic acids provides another modern route to this scaffold researchgate.net.

| Method | Precursors | Key Reagents/Conditions | Description |

| Michael Addition / Houbene-Hoesch | Phenols, Acrylonitrile | 1. K₂CO₃, t-BuOH 2. TfOH, TFA | Two-step sequence involving the formation of a 3-aryloxypropanenitrile intermediate followed by acid-catalyzed cyclization and hydrolysis. Current time information in Beirut, LB, LB. |

| Intramolecular Friedel-Crafts Acylation | 3-Phenoxypropanoic acids | Polyphosphoric Acid (PPA), heat | Direct acid-catalyzed cyclodehydration of a carboxylic acid onto the aromatic ring to form the ketone. ccsenet.orgresearchgate.net |

| Tandem Radical Cyclization | o-(allyloxy)arylaldehydes, α-oxocarboxylic acids | AgNO₃, (NH₄)₂S₂O₈ | A cascade reaction involving decarboxylation to form a radical, which then undergoes intramolecular cyclization. researchgate.net |

| Visible-Light Mediated Acylation | Alkenes, Oxime esters | Visible light | A radical tandem cyclization reaction for constructing 3-substituted chroman-4-ones. researchgate.net |

The most direct and widely employed synthesis of this compound involves the intramolecular Friedel-Crafts acylation of its precursor, 3-(2-methoxyphenoxy)propanoic acid. This method is efficient and proceeds via a well-established mechanism.

The synthesis begins with the preparation of the precursor acid. 2-Methoxyphenol (guaiacol) is reacted with acrylonitrile in a Michael addition reaction to yield 3-(2-methoxyphenoxy)propanenitrile (B1621372). This nitrile is subsequently hydrolyzed under acidic or basic conditions to afford 3-(2-methoxyphenoxy)propanoic acid.

In the final and key step, the propanoic acid derivative is heated in the presence of a strong dehydrating agent and catalyst, most commonly polyphosphoric acid (PPA). The PPA facilitates an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the acyl group attacks the electron-rich aromatic ring ortho to the ether linkage, leading to ring closure and the formation of this compound after workup.

Synthetic Scheme:

Step 1: Michael Addition: 2-Methoxyphenol + Acrylonitrile → 3-(2-methoxyphenoxy)propanenitrile

Step 2: Hydrolysis: 3-(2-methoxyphenoxy)propanenitrile → 3-(2-methoxyphenoxy)propanoic acid

Step 3: Intramolecular Friedel-Crafts Acylation: 3-(2-methoxyphenoxy)propanoic acid --(PPA, heat)--> this compound

The critical ring-closing step in many chromanone syntheses, particularly the intramolecular Friedel-Crafts acylation, relies heavily on potent acid catalysts. These catalysts function as dehydrating agents and promote the formation of the key acylium ion intermediate required for cyclization onto the aromatic ring ccsenet.orgresearchgate.net.

Polyphosphoric acid (PPA) is the most extensively used catalyst for this transformation. It is a viscous liquid that serves as both the solvent and the acidic medium, effectively promoting the cyclization of aryl-aliphatic acids with high efficiency ccsenet.orgresearchgate.netnih.gov. Its powerful dehydrating properties and moderate acidity make it ideal for these reactions, which are typically conducted at elevated temperatures ccsenet.orgresearchgate.net.

Other catalytic systems have also been successfully employed for the synthesis of chromanones and related chromones. These provide alternatives to PPA and can be advantageous in specific contexts, such as milder reaction conditions or substrate compatibility.

| Catalyst | Typical Application | Notes |

| Polyphosphoric Acid (PPA) | Cyclization of 3-aryloxypropanoic acids | Widely used, acts as both catalyst and solvent. ccsenet.orgresearchgate.net |

| Trifluoromethanesulfonic acid (TfOH) | Cyclization of 3-aryloxypropanenitriles | Used in combination with TFA for Houbene-Hoesch type reactions. Current time information in Beirut, LB, LB. |

| Concentrated Sulfuric Acid | Intramolecular acylation | A strong protic acid, can sometimes lead to side reactions like sulfonation. nih.gov |

| Phosphorus Pentoxide (P₂O₅) | Cyclodehydration | A powerful dehydrating agent often used in conjunction with a solvent. nih.gov |

| Phosphorus Oxychloride (POCl₃) | Intramolecular acylation | Can effect cyclization via the formation of mixed anhydrides. nih.gov |

| Triflic Anhydride | Chromone (B188151) ring closure | A highly effective but more expensive catalyst. |

| p-Toluenesulfonic acid (PTSA) | Dehydration/Cyclization | Suitable for aldehyde condensation cyclizations. |

The development of asymmetric methods to access enantioenriched chromanones is of significant interest due to the prevalence of chiral chromane (B1220400) scaffolds in biologically active molecules. Stereoselective synthesis allows for the controlled formation of specific stereoisomers, which is crucial for pharmaceutical applications.

One powerful strategy is the enantioselective intramolecular Stetter reaction. This reaction utilizes chiral N-Heterocyclic Carbene (NHC) catalysts to effect the cyclization of salicylaldehyde (B1680747) derivatives bearing a Michael acceptor. This method provides a short and efficient pathway to enantiomerically enriched chroman-4-ones with high yields and excellent enantioselectivity researchgate.net.

Organocatalytic domino reactions have also emerged as a robust method. For example, a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by an oxidation step, can produce functionalized chromanones in a highly stereoselective manner.

Furthermore, asymmetric radical bicyclization processes, often employing metalloradical catalysis with chiral ligands, have been developed to construct chiral chromanones bearing fused ring systems with excellent control over both diastereoselectivity and enantioselectivity.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is primarily dictated by the ketone functional group at the C-4 position and the activated methylene (B1212753) group at the C-3 position. These sites allow for a variety of chemical transformations, including condensations and cyclizations, to build more complex heterocyclic systems.

The 4-chromanone (B43037) scaffold can serve as a building block for the synthesis of fused heterocyclic systems through reactions that involve derivatization followed by intramolecular cyclization. The ketone at C-4 and the adjacent methylene at C-3 are key reactive sites for these transformations.

A common strategy involves an initial condensation reaction at the C-3 position with a suitable electrophile, often under basic conditions, to introduce a new side chain. This new substituent is designed to contain a functional group that can subsequently react with the ketone at C-4 or another part of the molecule in an intramolecular fashion to form a new ring.

For example, the chromanone nucleus can be used to synthesize fused quinoline (B57606) derivatives. A base-catalyzed Knoevenagel condensation of a 4-chromanone with an aromatic aldehyde can yield a 3-benzylidene-4-chromanone. This intermediate can then undergo further reaction sequences, such as a Michael addition followed by intramolecular cyclization, to form complex polycyclic structures like pyrano[4,3-b]quinolines researchgate.netnih.gov. Similarly, tandem reactions involving 4-hydroxyquinolones (which can be seen as related structures) with propargylic alcohols can lead to fused pyrano[3,2-c]quinolones through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization organic-chemistry.org.

These intramolecular processes are analogous to well-known reactions like the intramolecular aldol (B89426) condensation, where a molecule containing two carbonyl functionalities can form a ring semanticscholar.org. In the case of a derivatized this compound, the chromanone's ketone can act as the electrophilic partner for an enolate or other nucleophile tethered to the main scaffold, leading to the formation of a new fused ring system.

Oxidation and Reduction Chemistry of the Chromanone Core

The chromanone core, characterized by a carbonyl group at the C4-position and a dihydropyran ring, is amenable to a variety of oxidation and reduction reactions. These transformations are fundamental in modifying the scaffold for diverse synthetic applications.

Reduction Reactions: The carbonyl group of the chroman-4-one skeleton is readily reduced to a secondary alcohol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) (MeOH). This reaction typically proceeds with high yield, converting the ketone into a chroman-4-ol. For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ in MeOH provides the corresponding 8-bromo-6-chloro-2-pentylchroman-4-ol in almost quantitative yield and with a high diastereomeric ratio of 96:4. acs.org This highlights the stereoselectivity often achievable in such reductions. The resulting hydroxyl group can be further removed through dehydroxylation using reagents like triethylsilane in the presence of BF₃·Et₂O, yielding the fully reduced chroman ring. acs.org

| Reactant | Reagent | Product | Yield | Reference |

| 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH₄, MeOH | 8-bromo-6-chloro-2-pentylchroman-4-ol | ~100% | acs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-ol | Triethylsilane, BF₃·Et₂O | 8-bromo-6-chloro-2-pentylchroman | 44% | acs.org |

Oxidation Reactions: While the chromanone core itself is relatively stable to oxidation, substituents on the ring can be oxidized to introduce new functionalities. For example, a C-2 methyl group on a related chromone intermediate has been successfully oxidized. nih.gov The aerobic oxidation using an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) reagent system can convert a 2-methyl group into a 2-formyl group and subsequently to a 2-hydroxymethyl functionality. nih.gov Although this example is on a chromone, similar strategies could be envisioned for substituted this compound derivatives. Furthermore, dehydrogenation of the chromanone ring to the corresponding chromone can be achieved using various oxidizing agents.

A partially oxidized form of a related natural product, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, has been synthesized and shown to possess significant biological activity. nih.govrsc.org

Functional Group Interconversions and Substituent Effects on the Chromanone Scaffold

Functional group interconversions (FGIs) are crucial for modifying the properties and reactivity of the this compound scaffold. solubilityofthings.comub.edufiveable.mevanderbilt.eduimperial.ac.uk These transformations allow for the introduction of diverse substituents, which can significantly influence the molecule's biological activity and chemical behavior.

The electronic nature of substituents on the aromatic ring of the chromanone scaffold plays a critical role in its reactivity. Electron-donating groups, such as the methoxy (B1213986) group at the C-8 position, increase the electron density of the aromatic ring. This can affect the electrophilicity of the chromone system, making it less reactive towards nucleophiles. beilstein-journals.org Conversely, electron-withdrawing groups generally enhance reactivity and have been shown to be important for certain biological activities. acs.org

Studies on various substituted chroman-4-ones have revealed key structure-activity relationships (SAR):

Aromatic Substituents: Substituents on the aromatic system are often necessary to achieve biological inhibition. acs.org For instance, the unsubstituted 2-pentylchroman-4-one lost all inhibitory activity against the SIRT2 enzyme, underscoring the importance of aromatic modifications. acs.org

Electronic Effects: The electronic properties of substituents can dramatically alter biological potency. An electron-donating methoxy group at the C-6 position was found to decrease inhibitory activity, while electron-withdrawing groups generally enhance it. acs.org

Steric Effects: The size of substituents at the C-6 and C-8 positions is also important. Larger substituents, such as bromo or methyl groups, can be more favorable for achieving significant inhibition than smaller ones like fluoro groups. acs.org

Common functional group interconversions applicable to the chromanone scaffold include:

Conversion of alcohols to halides: A hydroxyl group, introduced via reduction of the carbonyl, can be converted to an alkyl halide, a versatile intermediate for nucleophilic substitution reactions. ub.eduvanderbilt.edu

Amine to Amide Conversion: Amine functionalities can be converted to amides, which can alter the molecule's polarity and hydrogen bonding capabilities. solubilityofthings.com

Regioselective Modification Strategies of the Methoxy-Chromanone Framework

Regioselective modifications are essential for precisely controlling the substitution pattern on the this compound framework, enabling the synthesis of specific isomers with desired properties. The inherent reactivity of the chromanone system guides these selective transformations.

The chromone scaffold, closely related to chromanone, exhibits distinct sites for functionalization. The C-2, C-3, and C-5 positions are common targets for modification through transition metal-catalyzed C-H activation. rsc.org

C-5 Functionalization: This is often achieved through chelation-assisted, transition-metal-catalyzed reactions. The keto group at C-4 acts as a weakly coordinating group, directing the metal catalyst to the C-5 position to form a metallacycle, thereby activating the C-5 C-H bond for functionalization. rsc.org

C-3 Functionalization: Nucleophilic attack of the chromone onto a metal can lead to the formation of a metal-chromone complex, facilitating functionalization at the C-3 position. This pathway is predominant when the C-2 position is already substituted. rsc.org

C-2 Functionalization: This can occur when the coupling partners are species like arylpalladium complexes or alkyl radicals. rsc.org

Application of this compound as a Synthetic Intermediate

The this compound scaffold serves as a valuable building block in the synthesis of more complex organic molecules and natural products. rsc.org Its inherent structure and the possibility for diverse functionalization make it an attractive starting point for constructing larger, biologically active compounds.

Role in the Construction of Complex Organic Molecules

This compound and its derivatives are key intermediates in the synthesis of a variety of complex heterocyclic compounds. The chroman-4-one framework is a significant structural entity found in a large class of medicinal compounds and natural products. rsc.orgnih.gov For example, derivatives of 8-methoxy-chromanone are precursors in the synthesis of compounds with potential antifungal activity. The total synthesis of Chromanone A, a fungal metabolite, involved intermediates with a similar 8-methoxy-chromone core. nih.gov The strategic functionalization of this core allows for the elaboration into intricate molecular architectures. The field of total synthesis often utilizes such "privileged structures" as starting points for creating complex natural products like tetracyclic diterpene antibiotics. lkouniv.ac.in

Methodologies for Incorporating the this compound Core into Larger Structures

Several synthetic methodologies can be employed to incorporate the this compound core into larger molecular frameworks. These methods often involve reactions that form new carbon-carbon or carbon-heteroatom bonds at various positions of the chromanone ring.

Condensation Reactions: The carbonyl group at C-4 and the adjacent methylene group at C-3 are reactive sites for condensation reactions. For example, chromanones can react with benzaldehydes in the presence of a base like pyrrolidine (B122466) to form 3-benzylidene-chroman-4-ones, a class of compounds known as homoisoflavonoids. mdpi.com This reaction effectively appends a substituted aromatic ring to the chromanone core.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. If a halide or triflate is introduced onto the aromatic ring of this compound, it can be coupled with a wide range of organometallic reagents (e.g., boronic acids in Suzuki coupling) to attach new aryl or alkyl groups.

Alkylation and Acylation: The phenolic oxygen, if unmethylated at the C-8 position (i.e., 8-hydroxy-4-chromanone), can be readily alkylated or acylated to introduce various side chains. mdpi.comnih.gov Similarly, the aromatic ring can undergo Friedel-Crafts acylation, although the regioselectivity would be influenced by the existing methoxy and carbonyl groups.

An illustrative general procedure for O-alkylation of a related hydroxychromanone is as follows:

The hydroxychromanone is dissolved in a solvent like dimethylformamide (DMF).

A base, such as potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl group.

The corresponding alkyl or benzyl (B1604629) halide is added to the reaction mixture.

The reaction is stirred at room temperature, leading to the formation of the O-substituted chromanone. mdpi.com

This method allows for the straightforward introduction of diverse side chains, incorporating the chromanone core into larger and more complex structures.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 8-Methoxy-4-Chromanone and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound and its analogues, ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in confirming their structures and understanding the electronic effects of substituents.

The ¹H NMR spectrum of a chromanone derivative provides valuable information about the protons in the molecule. For instance, in a 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, the two methyl groups at the C-2 position appear as a singlet at 1.55 ppm, while the methylene (B1212753) protons at C-3 are observed as a singlet at 2.79 ppm. The acetyl group's methyl protons resonate at 2.60 ppm, and the methoxy (B1213986) group at C-8 shows a singlet at 3.95 ppm. The aromatic protons at C-5 and C-7 appear as doublets at 8.08 and 7.70 ppm, respectively, with a coupling constant of 2.0 Hz, indicative of meta-coupling. mdpi.com

In another example, (E)-3-benzylidene-7-methoxychroman-4-one derivatives, the vinylic proton signal appears around 7.7-7.9 ppm. nih.gov The substituent on the phenyl ring influences the chemical shifts of the aromatic protons. mdpi.com The methylene protons of the chromanone moiety typically resonate around 2.70 ppm due to the influence of the adjacent carbonyl and alkoxy groups. mdpi.com

A detailed analysis of the ¹H NMR spectrum of 2-(hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one in CDCl₃ shows a doublet of doublets for H-5 at 7.76 ppm, a triplet for H-6 at 7.29 ppm, and a doublet of doublets for H-7 at 7.12 ppm. The methylene protons of the hydroxymethyl group appear as a singlet at 4.75 ppm, the methoxy protons as a singlet at 3.98 ppm, and the methyl protons at C-3 as a singlet at 2.12 ppm. rsc.org

Interactive ¹H NMR Data Table for Selected this compound Analogues

| Compound | Solvent | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | OCH₃ (ppm) | Other Protons (ppm) |

| 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one mdpi.com | CDCl₃ | 8.08 (d, J=2.0) | - | 7.70 (d, J=2.0) | 3.95 (s) | 1.55 (s, 6H, 2xCH₃), 2.79 (s, 2H, H-3), 2.60 (s, 3H, COCH₃) |

| 2-(hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one rsc.org | CDCl₃ | 7.76 (dd, J=1.4, 8.0) | 7.29 (t, J=8.0) | 7.12 (dd, J=1.4, 8.0) | 3.98 (s) | 4.75 (s, 2H, CH₂OH), 2.12 (s, 3H, CH₃-3) |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde rsc.org | CDCl₃ | 7.73 (dd, J=1.2, 8.4) | 7.33 (t, J=8.1) | 7.20 (dd, J=1.4, 8.0) | 4.01 (s) | 10.20 (s, 1H, CHO), 2.43 (s, 3H, CH₃-2) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, the carbonyl carbon of the chromanone ring (C-4) resonates at a characteristic downfield shift. mdpi.com The carbons of the aromatic ring show signals in the range of 114-160 ppm. The methoxy carbon appears around 56.4 ppm. mdpi.com

For 2-(hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one in CDCl₃, the carbonyl carbon (C-4) is at 178.3 ppm. The carbons of the aromatic ring have the following assignments: C-8 at 148.5 ppm, C-8a at 146.2 ppm, C-6 at 124.5 ppm, C-4a at 123.6 ppm, C-5 at 116.8 ppm, and C-7 at 113.8 ppm. The methoxy carbon resonates at 56.2 ppm. rsc.org

In a related compound, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, the aldehyde carbonyl carbon (C-1') is observed at 186.5 ppm, while the chromone (B188151) carbonyl (C-4) is at 179.2 ppm. rsc.org

Interactive ¹³C NMR Data Table for Selected this compound Analogues

| Compound | Solvent | C-4 (ppm) | C-8 (ppm) | C-8a (ppm) | C-6 (ppm) | C-5 (ppm) | C-7 (ppm) | OCH₃ (ppm) | Other Carbons (ppm) |

| 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one mdpi.com | CDCl₃ | - | - | - | - | 120.0 | 114.3 | 56.4 | 26.5 (2xCH₃), 48.5 (C-3), 26.2 (COCH₃), 196.6 (COCH₃) |

| 2-(hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one rsc.org | CDCl₃ | 178.3 | 148.5 | 146.2 | 124.5 | 116.8 | 113.8 | 56.2 | 160.5 (C-2), 123.6 (C-4a), 117.4 (C-3), 60.4 (CH₂OH), 9.2 (CH₃-3) |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde rsc.org | CDCl₃ | 179.2 | 149.1 | 145.9 | 125.3 | 116.6 | 114.9 | 56.4 | 186.5 (CHO), 150.5 (C-2), 123.6 (C-4a), 125.3 (C-3), 8.2 (CH₃-2) |

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For example, it would show correlations between the aromatic protons on the benzene (B151609) ring of the chromanone scaffold.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule. For instance, in 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, HMBC would show correlations from the methoxy protons to the C-8 carbon, confirming the position of the methoxy group. mdpi.comnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. For example, a NOE enhancement between the protons of the 8-methoxy group and H-7 was observed in 2-(hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one, further confirming the substitution pattern. rsc.org In eupatodibenzofuran B, ROESY correlations were used to confirm the structure. mdpi.com

The methoxy group (OCH₃) has a distinct signature in NMR spectra. In ¹H NMR, it typically appears as a singlet integrating to three protons in the range of 2.4 to 4.4 ppm. acdlabs.com In ¹³C NMR, the methoxy carbon resonates between 46 and 69 ppm. acdlabs.com

The electronic effect of the methoxy group influences the chemical shifts of the adjacent aromatic protons and carbons. As an electron-donating group, it generally causes an upfield shift (shielding) of the ortho and para positions on the aromatic ring. In this compound, the methoxy group at C-8 influences the chemical shifts of H-7 and the carbon signals of the aromatic ring. This is evident from the NOE enhancement observed between the methoxy protons and H-7. rsc.org The specific chemical shift of the methoxy group can also be influenced by the presence of other substituents on the chromanone ring system. mdpi.comuba.ar

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of a compound. For example, the molecular formula of eupatodibenzofuran A was determined as C₂₂H₁₈O₄ from a sodium adduct ion at m/z 369.11041 [M + Na]⁺ in the HRESIMS spectrum. mdpi.com Similarly, for another compound, HRESIMS showed an m/z of 407.2570 [M + Na]⁺, which corresponded to the calculated value for C₂₅H₃₆O₃Na. rsc.org This technique is crucial for confirming the elemental composition of newly synthesized or isolated this compound derivatives.

Electron Impact Mass Spectrometry (EIMS) Fragmentation Patterns and Structural Insights

Electron Impact Mass Spectrometry (EIMS) is a powerful technique used to determine the fragmentation patterns of organic molecules, providing valuable information about their structure. In the mass spectrum of chromone derivatives, fragmentation is often initiated by the cleavage of the heterocyclic ring. asianpubs.org

A common fragmentation pathway for chromones is the retro-Diels-Alder (RDA) reaction. asianpubs.orgresearchgate.net This process typically involves the cleavage of the C-C bond adjacent to the oxygen atom in the pyranone ring, followed by subsequent losses of small molecules like carbon monoxide (CO). asianpubs.orgresearchgate.net The presence of a methoxy group, as in this compound, can influence the fragmentation pattern. The stability of the resulting fragments often dictates the major peaks observed in the mass spectrum. For instance, the loss of a methyl group (•CH3) from the methoxy substituent is a common initial fragmentation step.

The fragmentation of related chromone structures often shows characteristic losses. For example, the mass spectra of chromon-6-yl alkanoic acids reveal a base peak corresponding to the [M-1]+ ion, resulting from the loss of a hydrogen radical. asianpubs.org This is followed by the loss of a •COOH radical, leading to a tropylium (B1234903) ion. asianpubs.org The chromone ring itself can then undergo RDA fragmentation. asianpubs.org While specific EIMS data for this compound is not detailed in the provided results, the general fragmentation patterns of chromones provide a framework for predicting its behavior under electron impact.

Table 1: Predicted EIMS Fragmentation for this compound

| Fragment | Proposed Structure/Loss |

| Molecular Ion (M+) | Intact molecule |

| [M-15]+ | Loss of a methyl radical (•CH3) from the methoxy group |

| [M-28]+ | Loss of carbon monoxide (CO) |

| [M-29]+ | Loss of a formyl radical (•CHO) or an ethyl radical |

| [M-43]+ | Loss of an acetyl radical (•COCH3) |

This table is predictive and based on general fragmentation patterns of chromones.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of a chromone derivative is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

For chromanones, a strong absorption band for the carbonyl group (C=O) is typically observed in the region of 1680-1690 cm⁻¹. In a related compound, 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, the carbonyl group of the chromanone ring shows an absorption at 1686 cm⁻¹. mdpi.com Another significant absorption is that of the C-O-C (ether) linkage within the heterocyclic ring and the methoxy group. Aromatic C-H and C=C stretching vibrations are also prominent features in the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1686 | Carbonyl stretching of the pyranone ring. mdpi.com |

| C-O-C (Aromatic Ether) | ~1200-1275 | Asymmetric stretching. |

| C-O-C (Alkyl Aryl Ether) | ~1020-1075 | Symmetric stretching of the methoxy group. |

| C=C (Aromatic) | ~1450-1600 | Aromatic ring stretching. |

| =C-H (Aromatic) | ~3000-3100 | Aromatic C-H stretching. |

| C-H (Aliphatic) | ~2850-2960 | C-H stretching of the methylene groups. |

Note: The exact wavenumbers can vary based on the molecular environment and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of chromone and its derivatives typically displays several absorption bands in the range of 200-400 nm. cdnsciencepub.com These bands correspond to π → π* and n → π* electronic transitions.

The spectrum of chromone itself shows strong absorptions between 200 and 300 nm, with a weaker band at longer wavelengths. cdnsciencepub.com The introduction of a methoxy group, an electron-donating substituent, on the aromatic ring can cause a bathochromic (red) shift of the absorption maxima. This is due to the extension of the conjugated system and the interaction of the methoxy group's lone pair of electrons with the π-system of the chromone core. Studies on related methoxy-substituted chromones have shown absorption maxima around 224 nm, 313 nm, and 346 nm in ethanol. jrespharm.com The electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are influenced by such substitutions. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Methoxy-Substituted Chromones

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~224, 313, 346 | π → π |

| Ethanol | ~203, 224, 302 | π → π |

Data is based on related methoxy-substituted chromone derivatives. jrespharm.com

Advanced Spectroscopic Techniques for Excited State Properties

The excited-state properties of chromones are crucial for understanding their photophysical and photochemical behavior, which is relevant for applications like fluorescence probes. ijrpc.com Advanced techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy are used to investigate these properties.

The fluorescence characteristics of chromone derivatives are highly dependent on the nature and position of substituents. researchgate.net An electron-donating group like a methoxy group can enhance the fluorescence quantum yield. researchgate.netresearchgate.net The excited-state dynamics, including processes like excited-state intramolecular proton transfer (ESIPT) in hydroxy-substituted chromones, can be studied to understand the deactivation pathways of the excited state. nih.govconicet.gov.ar While specific data on the excited-state properties of this compound is limited, studies on similar chromone derivatives indicate that the methoxy group's electronic-donating nature likely plays a significant role in its photophysical characteristics. researchgate.net The investigation of chromone derivatives often involves studying their luminescence properties, where even subtle structural changes can lead to significant differences in their phosphorescence spectra. cdnsciencepub.com

Biological Activities and Mechanistic Investigations of 8 Methoxy 4 Chromanone Derivatives

Anticancer and Cytotoxic Activities

Chromanone derivatives have demonstrated notable cytotoxic effects across various human cancer cell lines. The structural characteristics of these compounds, including the presence and position of substituents like the methoxy (B1213986) group, play a crucial role in their anticancer activity.

The anticancer effects of chromanone derivatives are often mediated through the induction of oxidative stress and the activation of apoptotic pathways in cancer cells. Studies have indicated that these compounds can generate reactive oxygen species (ROS), leading to cellular damage and triggering programmed cell death. The introduction of electron-donating groups, such as methoxy groups, can enhance the pro-oxidant properties of chromanone derivatives, thereby augmenting their cytotoxic activity mdpi.com.

One of the key mechanisms underlying the anticancer action of these derivatives is the induction of apoptosis, a form of programmed cell death. This process is often initiated by an increase in intracellular ROS levels and a decrease in glutathione (B108866) (GSH) concentrations, a key antioxidant. This oxidative stress can, in turn, contribute to DNA damage and the activation of apoptotic pathways mdpi.com. The process of apoptosis is a critical target in cancer therapy, and the ability of chromanone derivatives to trigger this cascade makes them promising candidates for further investigation. Research on related compounds, such as chalcone (B49325) methoxy derivatives, has shown that they can induce apoptosis, with the addition of methoxy groups increasing the proapoptotic potential nih.gov.

The cytotoxic effects of chromanone derivatives have been evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer) nih.govnih.gov. While specific IC50 values for 8-Methoxy-4-Chromanone are not extensively detailed in the available literature, studies on various chromanone derivatives have shown a range of cytotoxic profiles. For instance, certain chromanone derivatives have exhibited enhanced selectivity for cancer cells over normal cells, with significantly lower IC50 values against MCF-7, DU-145, and A549 cells compared to normal cell lines nih.govnih.gov.

The antiproliferative activity of some flavanone (B1672756)/chromanone derivatives has been reported with IC50 values in the range of 10 to 30 μM in various colon cancer cell lines mdpi.com. In a study on 3-benzylidene chroman-4-one analogs, compounds possessing a methoxy group exhibited moderate to good anticancer activity against the MCF-7 breast cancer cell line nih.gov.

Table 1: Cytotoxic Activity of Selected Chromanone Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Flavanone/Chromanone Derivatives | Colon Cancer Cell Lines | 10 - 30 | mdpi.com |

| 3-Benzylidene Chroman-4-one Analogs | MCF-7 (Breast Cancer) | Moderate Activity | nih.gov |

| Chromanone Derivatives (Group B) | MCF-7, DU-145, A549 | Significantly Lower than Normal Cells | nih.govnih.gov |

Note: This table provides a general overview of the cytotoxic activity of chromanone derivatives. Specific IC50 values for this compound were not available in the reviewed literature.

Quantitative Structure-Cytotoxicity Relationship (QSCR) analysis is a computational method used to correlate the chemical structure of compounds with their cytotoxic activity. While a specific QSCR analysis for this compound was not found in the reviewed literature, studies on related chromanone and flavanone derivatives have highlighted the importance of structural features in determining their anticancer potential.

An analysis of the antiproliferative activity of various flavanone/chromanone derivatives has revealed distinct structure-activity relationships. The three-ring structure of these compounds, consisting of two phenol (B47542) rings and a pyran or oxygen-containing hexagonal ring, can be modified to alter their interaction with cellular targets and, consequently, their biological activity mdpi.com. The presence and position of substituents, such as methoxy groups, have been shown to influence the pro-oxidant and cytotoxic properties of these molecules mdpi.com.

Antimicrobial and Antifungal Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial and fungal infections.

A derivative of this compound, specifically 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, has demonstrated significant antifungal activity against Candida albicans nih.govresearchgate.netrsc.org. This compound exhibited a minimum inhibitory concentration (MIC) of 7.8 μg/mL nih.govresearchgate.netrsc.org. In contrast, specific data on the activity of this compound derivatives against Mycobacterium smegmatis is limited in the current scientific literature. However, broader studies on 4-chromanone (B43037) derivatives have shown weak antituberculosis activity nih.gov.

The antifungal activity of 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde extends beyond simple growth inhibition. At sub-lethal concentrations, this compound significantly inhibits various virulence factors of C. albicans. These include the secretion of phospholipases and the adherence of the yeast to buccal epithelial cells. Furthermore, it impedes the formation of germ tubes and the development of the hyphal pseudomycelium, which are crucial for the pathogenicity of this fungus nih.govresearchgate.netrsc.org.

While the derivative showed non-significant inhibition of the initial formation of Candida biofilms, it was found to completely inhibit the growth of C. albicans within preformed biofilms at a concentration of 62.5 μg/mL nih.govresearchgate.netrsc.org. This suggests a potential role for such compounds in targeting established fungal infections.

Table 2: Antimicrobial and Antifungal Activity of 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde against Candida albicans

| Activity | Organism | Concentration | Effect | Reference |

| Minimum Inhibitory Concentration (MIC) | Candida albicans | 7.8 µg/mL | Fungal growth inhibition | nih.govresearchgate.netrsc.org |

| Inhibition of Preformed Biofilms | Candida albicans | 62.5 µg/mL | Complete inhibition of growth | nih.govresearchgate.netrsc.org |

| Inhibition of Virulence Factors | Candida albicans | Sub-lethal concentrations | Inhibition of phospholipase secretion, adherence, germ tube and hyphal formation | nih.govresearchgate.netrsc.org |

Efflux Pump Inhibitory Mechanisms

Research into the role of chromanone derivatives as efflux pump inhibitors (EPIs) has revealed potential, though nuanced, activity. Efflux pumps are a significant mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell. mdpi.com Chemical inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.gov

Studies exploring various heterocyclic compounds have identified chromanones as a scaffold of interest. However, investigations into their efficacy have shown that chromanone derivatives are generally less potent than the corresponding 2H-benzo[h]chromene derivatives in inhibiting efflux pumps. nih.gov Structure-activity relationship (SAR) studies on related scaffolds have highlighted key structural features for inhibitory activity. For instance, in the 2H-benzo[h]chromene series, small polar groups at the C5 position were found to be favorable for potency, potentially forming a hydrogen bond network with the Gln176 residue of the efflux pump. nih.gov While direct evidence for this compound derivatives as potent EPIs is limited, the exploration of the broader chromanone class suggests that with appropriate structural modifications, these compounds could be developed into effective agents to combat multidrug resistance.

Anti-inflammatory Activities and Underlying Molecular Pathways

Derivatives of 4-chromanone have demonstrated notable anti-inflammatory properties through various mechanisms of action. The chromanone scaffold is a core component of many flavonoids, which are well-known for their anti-inflammatory effects. nih.govmdpi.com

One specific derivative, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has been shown to attenuate hepatic steatosis by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways in HepG2 cells. nih.gov Activation of these pathways leads to a decrease in lipid accumulation and promotes fatty acid oxidation. nih.gov HMC was observed to significantly inhibit the expression of lipogenic enzymes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase 1 (SCD-1). nih.gov Furthermore, it upregulated the expression of proteins involved in fatty acid oxidation, including carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1). nih.gov

Other studies on related polymethoxyflavonoids have shown that they can inhibit the production of pro-inflammatory mediators. mdpi.com The anti-inflammatory actions of these compounds are often linked to their ability to modulate signaling pathways such as the arachidonic acid cascade. mdpi.com The diverse mechanisms through which chromanone derivatives exert their anti-inflammatory effects make them promising candidates for the development of new therapeutic agents for inflammatory conditions.

Enzyme Inhibition Studies

Sirtuin (SIRT2) Inhibitory Activity and Selectivity

A series of substituted chroman-4-one and chromone (B188151) derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a deacetylating enzyme implicated in aging-related diseases like neurodegenerative disorders. cancer.govacs.org Initial screenings identified 8-bromo-6-chloro-2-pentylchroman-4-one as a promising lead compound with an IC₅₀ value of 4.5 μM and high selectivity for SIRT2 over SIRT1 and SIRT3. acs.org

Further structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent inhibition. acs.orgnih.gov Specifically, an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for high potency. acs.org The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. acs.orgnih.gov These potent inhibitors demonstrated excellent selectivity for SIRT2, showing minimal inhibition of SIRT1 and SIRT3 at concentrations up to 200 μM. acs.org The chromone-based derivatives were generally found to be moderately potent but still selective SIRT2 inhibitors. acs.org

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | R2 | R6 | R8 | IC₅₀ (μM) for SIRT2 | % Inhibition of SIRT1 at 200 μM | % Inhibition of SIRT3 at 200 μM |

| 1a | n-pentyl | Cl | Br | 4.5 | <10 | <10 |

| 1c | n-pentyl | Br | Br | 1.5 | <10 | <10 |

| 1d | n-pentyl | I | I | 2.3 | <10 | <10 |

| 1m | n-propyl | Br | Br | 3.0 | <10 | 16 |

Data sourced from Fridén-Saxin et al., J. Med. Chem. 2012, 55 (16), pp 7104–7113. acs.org

Monoamine Oxidase B (MAO-B) Inhibition and Structure-Activity Relationships

Chromanone derivatives have emerged as a promising class of selective and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. nih.govrsc.org A series of C7-substituted chromanones were designed and synthesized, with many exhibiting potent and selective inhibition of human MAO-B (hMAO-B). rsc.org

Structure-activity relationship studies indicated that substitutions at the C7 position of the chromanone ring, particularly with halogen-substituted benzyloxy groups, were highly favorable for MAO-B inhibition. rsc.org One of the most potent compounds identified was a C7-substituted chromanone with an IC₅₀ value of 8.62 nM and a selectivity index of over 11,627-fold for MAO-B over MAO-A. rsc.org Computational studies have further explored the inhibitory effects of chroman-4-one derivatives on MAO-B, supporting the potential of this scaffold for developing novel MAO-B inhibitors. researchgate.net The methoxy group in some derivatives has been suggested to contribute to stronger fluorescence quenching of MAO-B, indicating a greater impact on the aromatic amino acids within the enzyme's active site. mdpi.com

Table 2: MAO-B Inhibitory Activity of Selected C7-Substituted Chromanones

| Compound | R | IC₅₀ (nM) for hMAO-B | Selectivity Index (SI) for hMAO-B |

| 4a | H | 128.3 | > 781.9 |

| 4d | 4-F-benzyloxy | 9.8 | > 10204.1 |

| 4f | 4-Cl-benzyloxy | 8.6 | > 11627.9 |

| 4h | 4-Br-benzyloxy | 9.2 | > 10869.6 |

Data sourced from Hu et al., Med. Chem. Commun., 2017, 8, 1959-1965. rsc.org

Tyrosinase Inhibitory Potency

Certain 4-chromanone derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making them of interest for applications in cosmetics and treatments for hyperpigmentation disorders. koreascience.kr One such derivative, (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294), demonstrated significantly more potent inhibition of mushroom tyrosinase (IC₅₀ = 5.1 ± 0.86 μM) compared to the well-known tyrosinase inhibitor, kojic acid (IC₅₀ = 14.3 ± 1.43 μM). koreascience.kr

Kinetic studies revealed that MHY1294 acts as a competitive inhibitor, suggesting that it binds to the catalytic site of tyrosinase. koreascience.kr This competitive inhibition indicates that the compound vies with the substrate for binding to the enzyme's active site. nih.gov The potency of these chromanone derivatives highlights their potential as effective skin-whitening agents. koreascience.kr

Table 3: Tyrosinase Inhibitory Activity of MHY1294

| Compound | IC₅₀ (μM) | Inhibition Type |

| MHY1294 | 5.1 ± 0.86 | Competitive |

| Kojic Acid (Reference) | 14.3 ± 1.43 | Not Specified |

Data sourced from Kim et al., J. Life Sci. 2021, 31(8), 719-728. koreascience.kr

Mechanistic Insights into Enzyme Binding and Allosteric Modulation

The inhibitory activities of this compound derivatives are rooted in their specific interactions with the target enzymes. For MAO-B, molecular docking studies of C7-substituted chromanones have helped to elucidate the binding modes within the enzyme's active site. rsc.org These computational models suggest that the chromanone scaffold and its substituents form key interactions with amino acid residues in the binding pocket, leading to potent and selective inhibition.

While direct evidence for allosteric modulation by this compound derivatives is not yet established, the concept of allosteric modulation, where a ligand binds to a site distinct from the active site to alter enzyme activity, is a known mechanism for other enzyme inhibitors. nih.gov The development of selective inhibitors, such as the SIRT2 and MAO-B inhibitors from the chroman-4-one class, often relies on exploiting differences in the architecture of the binding pockets between enzyme isoforms. The high selectivity observed for certain chroman-4-one derivatives against SIRT2 over SIRT1 and SIRT3, for instance, points to specific interactions within the SIRT2 binding site that are not as favorable in the other sirtuin isoforms. acs.org Further investigation into the binding kinetics and structural biology of these chromanone derivatives could reveal if allosteric mechanisms play a role in their inhibitory profiles.

Antioxidant Effects and Free Radical Scavenging Mechanisms

Derivatives of 4-chromanone are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method and by measuring the inhibition of lipid peroxidation initiated by agents like Fe2+ and ascorbic acid in biological samples. nih.gov

The mechanism of free radical scavenging by phenolic compounds, including chromanone derivatives, involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance over the aromatic ring. nih.gov The efficiency of this process is influenced by the O–H bond dissociation enthalpy (BDE), which reflects the stability of the resulting phenoxyl radical. nih.gov Certain structural features enhance this activity, such as the presence and position of hydroxyl groups on the chromanone scaffold. For instance, studies on related flavonoids have shown that a catechol structure in the B ring is a key requirement for high reactivity towards free radicals. nih.gov

Some 6-Hydroxy-7-methoxy-4-chromanone derivatives have demonstrated more potent antioxidant activity than established antioxidants like vitamin E and Trolox. nih.gov The investigation of various natural and synthetic chromanones continues to highlight their potential in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov

Table 1: Antioxidant Activity of Selected Chromanone Derivatives

| Compound Type | Assay | Potency / Inhibition | Source |

|---|---|---|---|

| 6-Hydroxy-7-methoxy-4-chromanone derivatives | Lipid Peroxidation Inhibition | 176.8 to 300 (relative values) | nih.gov |

| 6-Hydroxy-7-methoxy-4-chromanone derivatives | DPPH Scavenging Activity | 66.4 to 213.9 (relative values) | nih.gov |

| Purpurin (an anthraquinone) | DPPH Scavenging Activity | IC50 = 3.491 µg/ml | researchgate.net |

Investigations into Metabolic Regulation

Hepatic steatosis, characterized by the accumulation of lipids in liver cells, is a key feature of non-alcoholic fatty liver disease (NAFLD). nih.gov The regulation of hepatic lipid metabolism is a critical strategy for managing this condition. nih.gov A specific homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has been shown to attenuate free fatty acid (FFA)-induced hepatic steatosis in HepG2 cells. nih.gov

The mechanism of action involves the activation of two crucial metabolic regulators: 5' Adenosine monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). nih.gov AMPK activation plays a central role in cellular energy homeostasis; once activated, it inhibits anabolic pathways like lipid synthesis while stimulating catabolic processes such as fatty acid oxidation. frontiersin.orgijbs.com Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing the production of malonyl-CoA and subsequently inhibiting lipogenesis. frontiersin.org

HMC treatment in FFA-exposed HepG2 cells leads to the inhibition of lipogenesis and the promotion of fatty acid oxidation. nih.gov It significantly downregulates the expression of key lipogenic proteins, including sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-coA desaturase 1 (SCD-1). nih.gov Concurrently, HMC upregulates the expression of PPARα and its downstream targets involved in fatty acid oxidation, such as carnitine palmitoyl (B13399708) transferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1). nih.gov These findings indicate that HMC ameliorates hepatic steatosis by modulating the AMPK and PPARα signaling pathways. nih.gov

Table 2: Effect of HMC on Key Proteins in Hepatic Lipid Metabolism in FFA-Treated HepG2 Cells

| Protein Target | Pathway | Effect of HMC Treatment | Source |

|---|---|---|---|

| AMPK | Metabolic Regulation | Increased Phosphorylation (Activation) | nih.gov |

| SREBP-1c | Lipogenesis | Markedly Reduced Expression | nih.gov |

| FAS | Lipogenesis | Markedly Reduced Expression | nih.gov |

| SCD-1 | Lipogenesis | Markedly Reduced Expression | nih.gov |

| PPARα | Fatty Acid Oxidation | Markedly Upregulated Expression | nih.gov |

| CPT1 | Fatty Acid Oxidation | Enhanced Protein Expression | nih.gov |

Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a key factor in the expansion of adipose tissue. researchgate.net HM-chromanone, a homoisoflavonoid isolated from Portulaca oleracea, has demonstrated the ability to inhibit adipogenesis in 3T3-L1 adipocytes. nih.gov Its action suppresses adipocyte differentiation and fat accumulation in a dose-dependent manner. nih.gov

Treatment with HM-chromanone leads to a visible reduction in the number of lipid droplets and lower triglyceride accumulation in adipocytes. nih.gov The molecular mechanism involves the significant downregulation of major adipogenic transcription factors, including sterol regulatory element binding protein-1c (SREBP-1c), peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer binding protein α (C/EBPα). nih.gov Furthermore, key adipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) are markedly inhibited. nih.gov

In addition to suppressing these adipogenic factors, HM-chromanone promotes the phosphorylation of AMPK. nih.gov The activation of AMPK is known to inhibit adipogenesis through the regulation of these same transcription factors. nih.gov This dual action of suppressing key adipogenic regulators while activating an inhibitory pathway highlights the potential of HM-chromanone as an effective anti-adipogenesis agent. nih.gov

Table 3: Effect of HM-Chromanone on Adipogenesis Markers in 3T3-L1 Adipocytes

| Marker | Role | Effect of HM-Chromanone Treatment | Source |

|---|---|---|---|

| Triglyceride Accumulation | Lipid Storage | Lowered | nih.gov |

| SREBP-1c | Adipogenic Transcription Factor | Down-regulated Protein Expression | nih.gov |

| PPARγ | Adipogenic Transcription Factor | Down-regulated Protein Expression | nih.gov |

| C/EBPα | Adipogenic Transcription Factor | Down-regulated Protein Expression | nih.gov |

| FAS | Adipogenic Enzyme | Markedly Inhibited | nih.gov |

| ACC | Adipogenic Enzyme | Markedly Inhibited | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mans.edu.eg By systematically modifying chemical groups on a core scaffold, researchers can identify key pharmacophoric elements that enhance potency and selectivity. mans.edu.egnih.gov

For the 4-chromanone scaffold, the nature and position of various substituents play a critical role in determining biological potency. SAR analyses have revealed that specific structural modifications can significantly enhance activity. For example, in studies of 4-chromanone derivatives evaluated for antibacterial properties, several key relationships were identified. acs.org

A hydrophobic substituent at the 2-position of the chromanone ring was found to be important for activity. acs.org Furthermore, the presence of small, polar functionalities at the 4-position, such as hydrogen bond donor groups like hydroxyl (OH), also contributes positively to biological potency. acs.org The substitution pattern on the aromatic ring is also crucial; the presence of hydroxyl groups at the 5- and 7-positions has been shown to enhance the antibacterial activities of these compounds. acs.org In contrast, 2-aryl substituted derivatives were generally less active than their 2-alkylated counterparts in certain assays. acs.org These findings demonstrate that a combination of hydrophobicity, hydrogen-bonding capability, and specific aromatic substitution patterns are key determinants of biological potency for the 4-chromanone scaffold. acs.org

Table 4: SAR Insights for 4-Chromanone Derivatives (based on antibacterial studies)

| Position on Scaffold | Nature of Substituent | Influence on Biological Potency | Source |

|---|---|---|---|

| 2-position | Hydrophobic alkyl group | Enhances activity | acs.org |

| 2-position | Aryl group | Less active than 2-alkyl | acs.org |

| 4-position | Small, polar H-bond donors (e.g., -OH) | Enhances activity | acs.org |

Beyond the two-dimensional structure, the three-dimensional arrangement of atoms (stereochemistry) and the molecule's conformational flexibility are critical factors that influence biological efficacy. researchgate.net The interaction between a drug molecule and its biological target is often highly specific, and different stereoisomers (enantiomers or diastereomers) of a compound can exhibit significantly different potencies and even different biological activities.

In the synthesis of complex 4-chromanone derivatives, such as the natural product olympicin A, both the specific enantiomeric form and the racemic mixture have been prepared to investigate the potential effect of stereochemistry on biological properties. acs.org This approach allows for a direct comparison of the activity of a single, chirally pure compound versus its mirror image or a mix of both. Such studies are essential because the binding pocket of a target protein or enzyme is itself chiral, leading to preferential binding of one stereoisomer over another. The conformational state of the molecule, which describes the spatial arrangement of atoms resulting from rotation around single bonds, also profoundly influences its ability to fit into a binding site and elicit a biological response. researchgate.net Therefore, a comprehensive understanding of a derivative's efficacy requires consideration of its specific stereochemical configuration and preferred conformation.

The Chromanone Scaffold as a Privileged Structure in Drug Discovery Research

The chroman-4-one, or chromanone, framework is a significant heterocyclic compound that serves as a fundamental building block in medicinal chemistry for the design and synthesis of novel therapeutic agents. nih.govresearchgate.net This bicyclic system is categorized as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets, thereby exhibiting a wide array of biological activities. nih.govresearchgate.netdntb.gov.ua The versatility of the chromone and chromanone core has made it a subject of extensive research, proving its importance in the search for new drugs. cancer.gov

Chromone and its derivatives are integral features of numerous natural products and medicinal agents, demonstrating a variety of pharmacological properties. cancer.gov Their rigid structure provides a unique template that allows for diverse structural modifications, which is highly useful for developing new therapeutic agents. nih.govcancer.gov Researchers have successfully utilized the chromanone scaffold to design compounds with potential applications in treating neurodegenerative diseases, inflammation, infectious diseases, diabetes, and cancer. acs.orgacs.orgnih.gov The wide range of biological responses associated with this scaffold has solidified its status as a crucial moiety in modern drug discovery programs. researchgate.netdntb.gov.ua The structural difference between chromanone and chromone is the absence of a double bond between C-2 and C-3, which can lead to significant variations in biological effects. nih.gov

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with the identification of a "lead compound," which is a chemical entity that demonstrates the desired biological activity and serves as a starting point for further development. slideshare.netresearchgate.net For the chromanone family, lead compounds are identified through various methods, including screening of natural products, high-throughput screening of chemical libraries, and computational approaches like virtual screening and molecular docking. slideshare.netdanaher.com

Once a promising chromanone-based hit is identified, it undergoes lead optimization. This crucial phase involves chemically modifying the molecule to enhance its desirable properties and minimize undesirable ones. danaher.comcreative-biostructure.com The primary goals of lead optimization are to improve the compound's:

Potency and Efficacy : Increasing the biological activity at the target site. creative-biostructure.com

Selectivity : Ensuring the compound interacts primarily with the intended target to reduce off-target side effects. researchgate.net

Pharmacokinetic Properties : Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. slideshare.net

A key strategy in lead optimization is the study of Structure-Activity Relationships (SAR). SAR analysis involves systematically altering different parts of the chromanone scaffold and evaluating how these changes affect its biological activity. subharti.org For example, research on a series of chromanone derivatives for antibacterial activity revealed that the presence of hydroxyl groups at the 5- and 7-positions, along with a hydrophobic substituent at the 2-position, enhanced their effectiveness against Gram-positive bacteria. acs.org Similarly, in the development of chromanone-based inhibitors for Monoamine Oxidase-B (MAO-B), a target for neurodegenerative diseases, SAR studies indicated that adding a fluorobenzyloxy group at the C7 position significantly increased inhibitory activity. acs.org

The following table presents findings from studies on chromanone derivatives, illustrating how structural modifications impact their biological activity.

| Compound | Target/Activity | Key Structural Features | Findings (IC₅₀) |

| Derivative 1 | Antiproliferative (Colon Cancer Cell Lines) | Flavanone/Chromanone derivative | 8–20 µM |

| Derivative 3 | Antiproliferative (Colon Cancer Cell Lines) | Flavanone/Chromanone derivative | 15–30 µM |

| Derivative 5 | Antiproliferative (Colon Cancer Cell Lines) | Flavanone/Chromanone derivative | 15–30 µM |

| MAO-B Inhibitor 8 | Monoamine Oxidase-B (MAO-B) Inhibition | Chromanone with fluorobenzyloxy group at C7 | 8.62 nM |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. acs.orgnih.gov

These optimization efforts, guided by SAR and computational modeling, aim to transform a promising lead compound into a preclinical candidate with the potential for further development into a safe and effective drug. researchgate.netdanaher.com

Drug Repurposing Initiatives Involving Chromanones

Drug repurposing, also known as drug repositioning, is an increasingly attractive strategy in drug discovery that involves identifying new therapeutic uses for existing, approved drugs. acs.orgnih.gov This approach offers several advantages over traditional drug development, including reduced timelines, lower costs, and potentially reduced risk, as the safety and pharmacokinetic profiles of these drugs are often already well-established.

The chromone and chromanone scaffolds are present in a number of existing drugs and biologically active compounds, making them interesting candidates for repurposing studies. acs.orgnih.gov Researchers are exploring whether chromone-based drugs, originally developed for one condition, could be effective in treating others. This involves screening these known compounds against new biological targets or in different disease models. The broad pharmacological potential of the chromanone core suggests that drugs built upon this framework may have multiple mechanisms of action or could be effective in disease areas beyond their original indication. cancer.govacs.org As the understanding of disease biology evolves, initiatives to systematically screen existing chromanone-containing molecules will likely uncover novel therapeutic opportunities.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Isolation of Methoxy-Chromanones from Natural Sources

The isolation of methoxy-chromanones from natural sources involves extraction and chromatographic techniques to separate and purify these compounds from complex biological matrices.

Several plant species have been identified as sources of 8-Methoxy-4-Chromanone and related methoxy-chromanones.

Calophyllum brasiliense : The stem bark of Calophyllum brasiliense is a known source of chromanone acids. Notably, brasiliensic acid and isobrasiliensic acid are two major chromanones isolated from this plant researchgate.net. Due to their instability, these compounds are often derivatized with diazomethane (B1218177) to form more stable O-methoxy-methyl esters for structural analysis. The genus Calophyllum is recognized for its rich diversity of chromanone derivatives nih.gov.

Portulaca oleracea : This succulent plant is a source of the homoisoflavonoid (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone, also known as HM-chromanone. Homoisoflavonoids, including HM-chromanone, have been primarily isolated from the Asparagaceae, Fabaceae, and Portulacaceae families nih.gov.

Eupatorium fortunei : From the aerial parts of Eupatorium fortunei, the novel chromanone 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one has been isolated. Its structure was determined using spectroscopic methods, which confirmed a molecular formula of C14H16O4 and the presence of a carbonyl group indicated by an IR absorption band at 1686 cm⁻¹ researchgate.net.

Eucomis comosa : The bulb wax of Eucomis comosa yields 5,7-dihydroxy-8-methoxy-chroman-4-one. The structure of this compound was confirmed through direct comparison with a synthetically produced specimen. This was the first report of a natural chroman-4-one that is unsubstituted in its heterocyclic ring. Furthermore, a related compound, (3R)-5,7-dihydroxy-8-methoxy-(4′-hydroxybenzyl)-4-chromanone, has also been identified in this species.

| Plant Source | Isolated Methoxy-Chromanone | Compound Structure |

| Calophyllum brasiliense | Brasiliensic acid | C26H32O6 |

| Isobrasiliensic acid | C26H32O6 | |

| Portulaca oleracea | (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone | C17H16O5 |

| Eupatorium fortunei | 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one | C14H16O4 |

| Eucomis comosa | 5,7-dihydroxy-8-methoxy-chroman-4-one | C10H10O5 |

| (3R)-5,7-dihydroxy-8-methoxy-(4′-hydroxybenzyl)-4-chromanone | C17H16O6 |

Certain fungal species are also known to produce methoxy-chromanones.

Epicoccum purpurascens : A fungicolous isolate of Epicoccum purpurascens has been found to produce two novel metabolites, one of which is the chromanone derivative 7-methoxy-4-oxo-chroman-5-carboxylic acid methyl ester. A notable characteristic of this fungal chromanone is the absence of substituents at the C-2 or C-3 positions, a feature that is uncommon among naturally occurring chromanones.

| Fungal Source | Isolated Methoxy-Chromanone | Compound Structure |

| Epicoccum purpurascens | 7-methoxy-4-oxo-chroman-5-carboxylic acid methyl ester | C12H12O5 |

Biosynthetic Pathways of Naturally Occurring Methoxy-Chromanones

The biosynthesis of chromanones is rooted in the polyketide pathway. Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs) wikipedia.org. These enzymes catalyze the stepwise condensation of a starter unit, typically acetyl-CoA or propionyl-CoA, with extender units such as malonyl-CoA or methylmalonyl-CoA wikipedia.org.

In plants, the biosynthesis of the chromanone core can involve both the shikimate and acetate (B1210297) pathways. Plant type III PKSs are responsible for producing a wide array of secondary metabolites, including the precursors for chromones nih.govnih.gov. For instance, the biosynthesis of furochromones is initiated by the conversion of malonyl-CoA to noreugenin, a reaction catalyzed by a pentaketide (B10854585) chromone (B188151) synthase nih.gov.

In fungi, the biosynthetic route to chromanones and related compounds like xanthones is believed to be entirely derived from the polyketide pathway researchgate.net. Fungal PKSs assemble the polyketide chain from acetate units, which then undergoes cyclization and modification to form the final chromanone structure.

Chemotaxonomic Significance of this compound and Related Compounds

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. The presence of specific classes of compounds can serve as markers for particular taxonomic groups.

The distribution of chromanones and their derivatives has shown chemotaxonomic significance in several instances:

Genus Calophyllum : The occurrence of a wide variety of chromanone derivatives is a distinctive chemical feature of the genus Calophyllum researchgate.net. This makes these compounds useful markers for the chemotaxonomic classification of species within this genus.

Families Asparagaceae, Fabaceae, and Portulacaceae : Homoisoflavonoids, a class of chromanones, are predominantly found in these plant families nih.gov. The presence of these compounds in Eucomis comosa (Asparagaceae) and Portulaca oleracea (Portulacaceae) aligns with this chemotaxonomic pattern.

Genus Epicoccum : The study of secondary metabolites, including pigments derived from the polyketide pathway, is used as a chemotaxonomic tool for the rational selection of fungal species within the genus Epicoccum for biotechnological applications researchgate.net. The unique chromanone produced by Epicoccum purpurascens contributes to the chemical profile of this genus.

Computational Chemistry and Cheminformatics for 8 Methoxy 4 Chromanone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 8-methoxy-4-chromanone and its analogs. elixirpublishers.comnih.gov These methods allow for the calculation of various molecular properties and electronic descriptors that govern the molecule's behavior in chemical reactions.

Key electronic properties calculated for chromanone derivatives include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This orbital is the highest energy orbital containing electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to an acceptor. elixirpublishers.com

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): This is the lowest energy orbital without any electrons. A lower ELUMO value suggests the molecule can more readily accept electrons. elixirpublishers.com

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally corresponds to higher reactivity. elixirpublishers.com

In studies on related methoxy-substituted 4-chromanone (B43037) derivatives, DFT calculations have been employed to correlate these electronic properties with observed reactivity. For instance, DFT calculations on a methoxy-substituted 4-aryl-3-formyl-2H-chromene (a related chromanone precursor) revealed its increased reactivity compared to unsubstituted analogs, a finding that was consistent with molecular docking results. researchgate.net Computational studies can also confirm the stability of specific isomers, as demonstrated in the synthesis of 3-bromo-2-pentylchroman-4-one, where calculations confirmed the higher stability of the cis-product. acs.org

Table 1: Key Electronic Descriptors from Quantum Chemical Calculations

| Descriptor | Significance | Implication for this compound |

|---|---|---|

| EHOMO | Electron-donating ability | Influences interactions with electron-deficient sites in biological targets. |

| ELUMO | Electron-accepting ability | Determines susceptibility to nucleophilic attack. |

| Energy Gap (ΔE) | Chemical reactivity & stability | A smaller gap suggests higher reactivity. |

| Dipole Moment | Polarity and solubility | Affects how the molecule interacts with its environment and its pharmacokinetic properties. |

| Molecular Electrostatic Potential (MEP) | Charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for interaction. |

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which is crucial for predicting its behavior and for designing new derivatives with tailored reactivity. researchgate.net

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to the active site of a biological target, typically a protein or enzyme. colorado.edunih.gov These simulations provide valuable insights into the binding affinity, orientation, and specific molecular interactions that stabilize the ligand-protein complex.

The chroman-4-one scaffold has been extensively studied for its interaction with various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases. nih.govresearchgate.net